molecular formula C18H17BrN2 B6259881 3-bromo-N-methyl-N-[(1S)-1-(naphthalen-2-yl)ethyl]pyridin-2-amine CAS No. 2171197-09-2

3-bromo-N-methyl-N-[(1S)-1-(naphthalen-2-yl)ethyl]pyridin-2-amine

Cat. No.: B6259881
CAS No.: 2171197-09-2
M. Wt: 341.2
InChI Key:
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-bromo-N-methyl-N-[(1S)-1-(naphthalen-2-yl)ethyl]pyridin-2-amine is a complex organic compound that features a bromine atom, a methyl group, and a naphthalene moiety attached to a pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-bromo-N-methyl-N-[(1S)-1-(naphthalen-2-yl)ethyl]pyridin-2-amine typically involves multi-step organic reactions. One common method includes the bromination of a precursor pyridine compound followed by the introduction of the naphthalene moiety through a coupling reaction. The methyl group is then added via a methylation reaction. The specific reaction conditions, such as temperature, solvents, and catalysts, can vary depending on the desired yield and purity of the final product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to maximize yield and minimize costs. The use of continuous flow reactors and automated synthesis equipment can further enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

3-bromo-N-methyl-N-[(1S)-1-(naphthalen-2-yl)ethyl]pyridin-2-amine can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to remove or alter specific functional groups.

    Substitution: The bromine atom in the compound can be substituted with other atoms or groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are critical for achieving the desired transformation.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a wide range of functionalized compounds.

Scientific Research Applications

3-bromo-N-methyl-N-[(1S)-1-(naphthalen-2-yl)ethyl]pyridin-2-amine has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound can be used in studies of biological pathways and mechanisms, particularly those involving brominated organic molecules.

    Industry: Used in the development of new materials and as an intermediate in the production of specialty chemicals.

Mechanism of Action

The mechanism of action of 3-bromo-N-methyl-N-[(1S)-1-(naphthalen-2-yl)ethyl]pyridin-2-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom and naphthalene moiety play crucial roles in binding to these targets, influencing the compound’s biological activity. The exact pathways and molecular interactions depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

    3-bromo-N-methyl-N-[(1S)-1-(phenyl)ethyl]pyridin-2-amine: Similar structure but with a phenyl group instead of a naphthalene moiety.

    3-chloro-N-methyl-N-[(1S)-1-(naphthalen-2-yl)ethyl]pyridin-2-amine: Similar structure but with a chlorine atom instead of a bromine atom.

Uniqueness

3-bromo-N-methyl-N-[(1S)-1-(naphthalen-2-yl)ethyl]pyridin-2-amine is unique due to the presence of both a bromine atom and a naphthalene moiety, which confer specific chemical and biological properties. These features make it a valuable compound for various research applications, distinguishing it from other similar compounds.

Properties

CAS No.

2171197-09-2

Molecular Formula

C18H17BrN2

Molecular Weight

341.2

Purity

95

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.